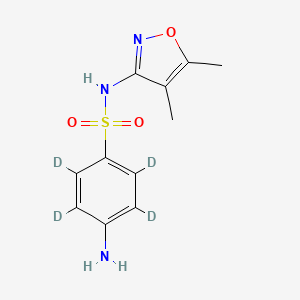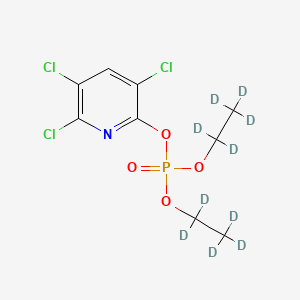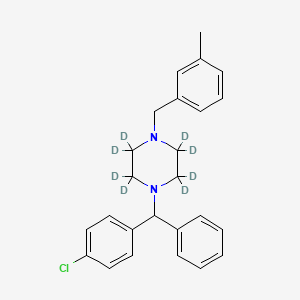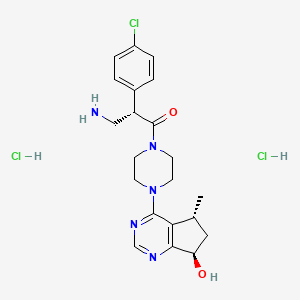
Ipatasertib-NH2 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ipatasertib-NH2 (dihydrochloride) is a derivative of Ipatasertib, a selective inhibitor of the protein kinase Akt. Akt is a key component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently activated in various human cancers . Ipatasertib-NH2 (dihydrochloride) is being investigated for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ipatasertib-NH2 (dihydrochloride) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of Ipatasertib-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production also adheres to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ipatasertib-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Ipatasertib-NH2 (dihydrochloride) has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.
Biology: Researchers use it to investigate the role of Akt in cellular processes such as apoptosis and cell proliferation.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including breast cancer and prostate cancer.
Industry: The compound is used in the development of targeted cancer therapies.
Mécanisme D'action
Ipatasertib-NH2 (dihydrochloride) exerts its effects by inhibiting the activity of Akt. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. The compound specifically targets the ATP-binding site of Akt, preventing its activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
GDC-0068: Another Akt inhibitor with similar properties.
MK-2206: A non-ATP-competitive Akt inhibitor.
AZD5363: An ATP-competitive Akt inhibitor.
Uniqueness
Ipatasertib-NH2 (dihydrochloride) is unique due to its high selectivity for Akt and its ability to inhibit all three isoforms of the protein. This broad inhibition makes it a potent compound for targeting cancers with activated Akt signaling .
Propriétés
Formule moléculaire |
C21H28Cl3N5O2 |
|---|---|
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1 |
Clé InChI |
JUPJLFOYULADQR-AXGUDRQCSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
SMILES canonique |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


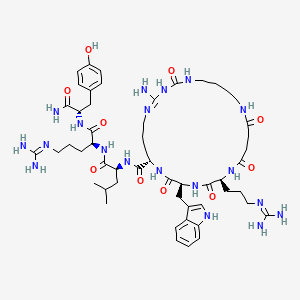
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
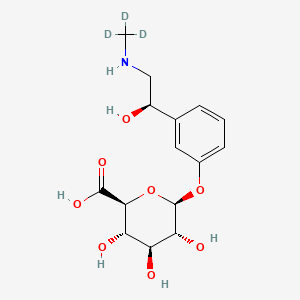
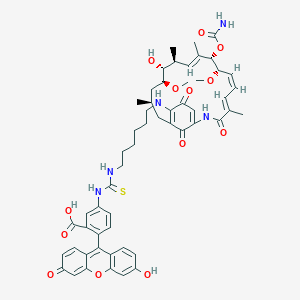
![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
